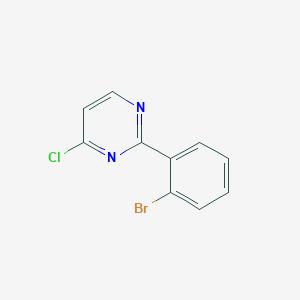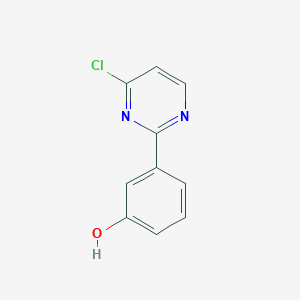![molecular formula C13H12BrNO3 B1518621 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid CAS No. 1157945-03-3](/img/structure/B1518621.png)
3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid
Descripción general
Descripción
“3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1157945-03-3 . It has a molecular weight of 310.15 . The IUPAC name for this compound is 3-{[(5-bromo-2-furyl)methyl]amino}-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds with remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Several studies focus on the synthesis of compounds from bromomethylbenzofuran and benzoic acid derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains. For example, novel 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles showed significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Pharmaceutical Intermediates
Compounds related to the specified chemical structure have been used as intermediates in synthesizing pharmaceuticals. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, was synthesized from 2-amino-5-methylbenzoic acid, highlighting the importance of these compounds in drug development processes (Cao, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(5-bromofuran-2-yl)methylamino]-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGNFQMZBILBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl})amine](/img/structure/B1518538.png)
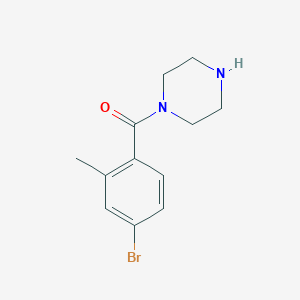
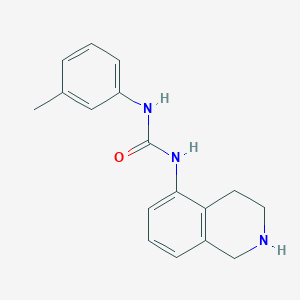
![2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide](/img/structure/B1518542.png)
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
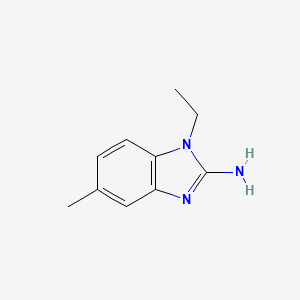
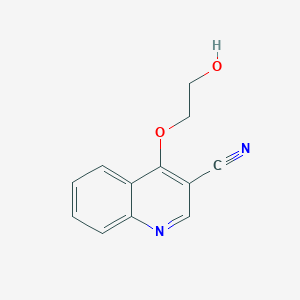
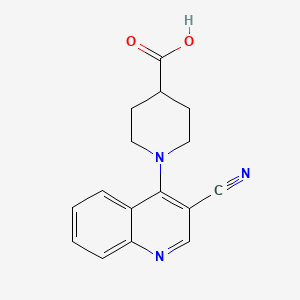
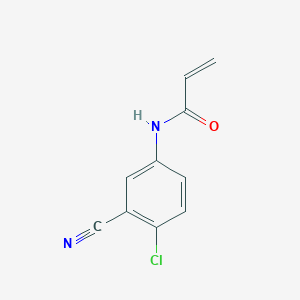
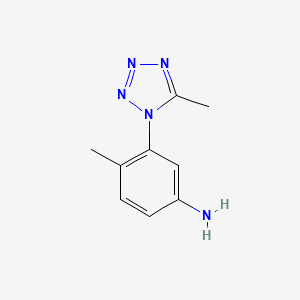
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
